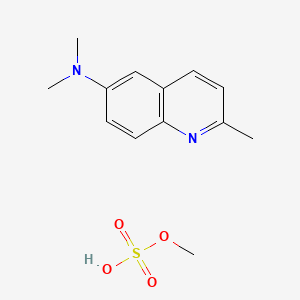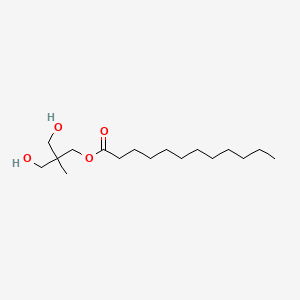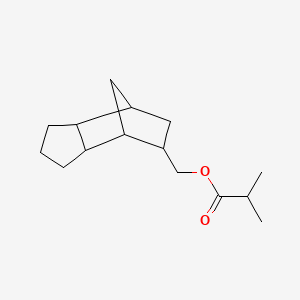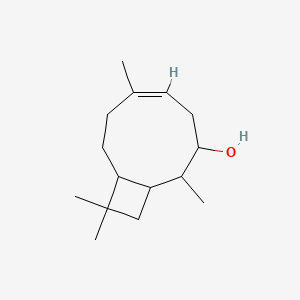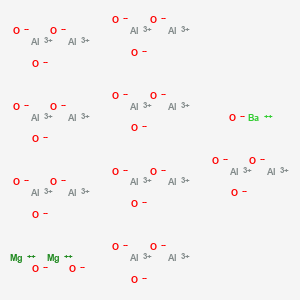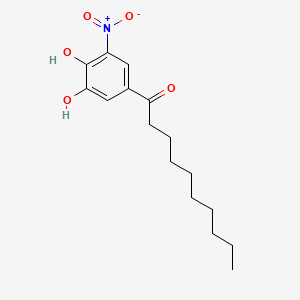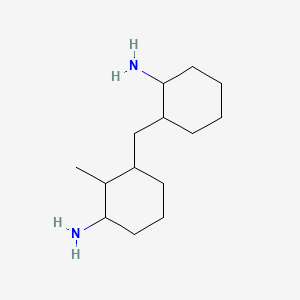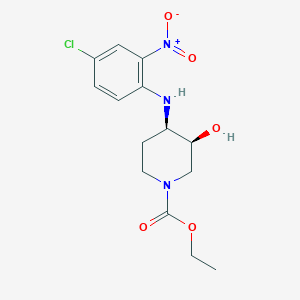
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C12H24NO2+.C2H5O4S-. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ammonium group and an ethyl sulphate group.
Vorbereitungsmethoden
The synthesis of Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate typically involves a multi-step process. One common method includes the reaction of methyl benzylaminoethanol with acryloyl chloride, followed by a reaction with an ethoxylated compound, and finally reacting with ammonium chloride to obtain the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Polymerization: Due to the presence of the acryloyl group, it can participate in polymerization reactions, forming polymers with unique properties.
Wissenschaftliche Forschungsanwendungen
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound has applications in biological research, particularly in studies involving cell membranes and ion channels.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Wirkmechanismus
The mechanism of action of Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme activity. The pathways involved often include oxidative stress and inhibition of key metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate can be compared with other similar compounds such as:
[2-(methacryloyloxy)ethyl]trimethylammonium methyl sulphate: This compound has a similar structure but differs in the presence of a methacryloyloxy group instead of an acryloyloxy group.
Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride: Another similar compound with a benzyl group instead of a triethyl group.
2-[(2-methyl-1-oxoallyl)oxy]ethyl acetoacetate: This compound has an acetoacetate group, making it distinct in its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63101-12-2 |
|---|---|
Molekularformel |
C14H29NO6S |
Molekulargewicht |
339.45 g/mol |
IUPAC-Name |
ethyl sulfate;triethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C12H24NO2.C2H6O4S/c1-6-13(7-2,8-3)9-10-15-12(14)11(4)5;1-2-6-7(3,4)5/h4,6-10H2,1-3,5H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
XJFXQQWVLYWJJH-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCOC(=O)C(=C)C.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



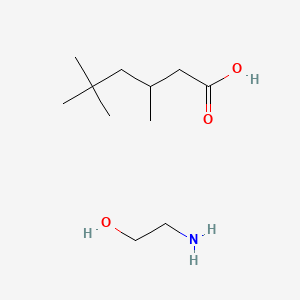
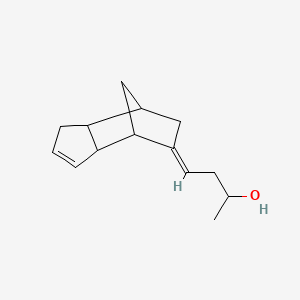
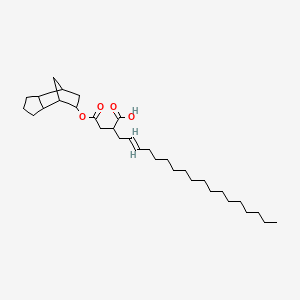
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
